Tert-butyl 3-oxo-decahydropyrido[3,4-b]piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)15-7-10(16)14-8-6-13-5-4-9(8)15/h8-9,13H,4-7H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYRWTGDWRQYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NC2C1CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-decahydropyrido[3,4-b]piperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the tert-butyl group through esterification reactions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxo-decahydropyrido[3,4-b]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
Biological Activities
Research indicates that tert-butyl 3-oxo-decahydropyrido[3,4-b]piperazine-1-carboxylate exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against various bacterial strains. The presence of the piperazine ring is often linked to enhanced bioactivity due to its ability to interact with biological membranes.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism of action could involve interference with cellular signaling pathways or induction of apoptosis.
- Neurological Effects : Compounds derived from piperazine have been explored for their neuroprotective effects. This compound may exhibit potential in treating neurodegenerative diseases through modulation of neurotransmitter systems.
Applications in Medicinal Chemistry
The versatility of this compound makes it a candidate for drug development:
- Drug Design : Its structural features allow for modifications that can enhance potency and selectivity towards specific biological targets.
- Prodrug Formulation : The compound can be utilized in prodrug strategies to improve solubility and bioavailability of active pharmaceutical ingredients.
Agrochemical Applications
The compound's antimicrobial properties suggest potential use in agrochemicals:
- Fungicides and Bactericides : Its efficacy against microbial pathogens could be harnessed in agricultural formulations to protect crops from diseases.
Materials Science
In materials science, the unique chemical structure can lead to innovative applications:
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the mechanical properties or thermal stability of materials.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of piperazine demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. This highlights its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Screening
In vitro tests on human cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations. The findings suggest further exploration into its mechanism and potential as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-decahydropyrido[3,4-b]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Variations
The following table summarizes key structural differences between the target compound and analogs from the evidence:
Key Observations :
Key Observations :
- Yields for Boc-protected piperazines vary widely (63–79%), reflecting differences in reaction optimization and steric hindrance .
- Lawesson’s reagent (used in ) and Buchwald-Hartwig coupling () are critical for introducing heterocyclic motifs.
Stability and Reactivity
- Acid Stability: Compounds 1a and 1b (oxazolidinone derivatives) degrade in simulated gastric fluid due to hydrolysis of the oxazolidinone ring . In contrast, Boc-protected analogs (e.g., compound 33) are generally stable under acidic conditions unless exposed to strong acids (e.g., TFA during deprotection) .
- Thermal Stability: The pyrido-piperazine core likely enhances thermal stability compared to monocyclic piperazines, as fused bicyclic systems resist conformational changes .
Pharmacological and Physicochemical Properties
Biological Activity
Tert-butyl 3-oxo-decahydropyrido[3,4-b]piperazine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C13H20N2O3
- Molecular Weight : 252.31 g/mol
The structure of this compound features a piperazine ring fused with a pyridine-like structure, contributing to its unique biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of piperazine have shown significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The mechanism often involves disruption of bacterial membrane integrity, leading to cell death.
Anticancer Properties
Research indicates that compounds with similar structures may exhibit anticancer properties through various mechanisms. These include induction of apoptosis in cancer cells and inhibition of tumor growth. For example, studies on related piperazine derivatives have demonstrated their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological effects. Compounds with this structure can interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases or mood disorders. The modulation of serotonin and dopamine receptors has been observed in related compounds, suggesting a possible avenue for further research into the neuroactive properties of this compound .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against MRSA with MIC values as low as 0.78 μg/mL. |
| Study B | Anticancer Activity | Showed significant inhibition of proliferation in breast cancer cell lines with IC50 values in the micromolar range. |
| Study C | Neuropharmacological Effects | Indicated modulation of serotonin receptors leading to potential antidepressant effects. |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 3-oxo-decahydropyrido[3,4-b]piperazine-1-carboxylate?
Methodological Answer: Two primary synthetic strategies are employed:
- Acidic Hydrolysis : Reacting intermediates (e.g., compound 42 ) with aqueous HCl in ethyl acetate under mild conditions (5 minutes, room temperature), yielding 60% product after solvent evaporation .
- Basic Hydrolysis : Using THF with aqueous NaOH (2 hours, room temperature), achieving higher yields (79%) but requiring longer reaction times .
Key steps include Boc protection of the piperazine nitrogen and ketone introduction via oxidation or cyclization. Optimizing solvent polarity and reaction time improves yield reproducibility.
Q. How is the compound characterized using spectroscopic methods?
Methodological Answer:
- NMR Analysis :
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 270 [M+H]⁺, with fragmentation patterns aligning with tert-butyl cleavage (m/z 214) and piperazine ring decomposition .
Advanced Questions
Q. How can crystallographic data resolve conformational ambiguities in this compound?
Methodological Answer:
- Software Tools : Use SHELXL for refinement () and Mercury () for visualizing hydrogen-bonding networks and ring puckering .
- Puckering Analysis : Apply Cremer-Pople parameters () to quantify non-planar distortions in the pyrido-piperazine ring. For example, a puckering amplitude (Q) >0.5 Å indicates significant deviation from planarity .
- Hydrogen Bonding : Graph-set analysis () identifies motifs like R₂²(8) chains, stabilizing the crystal lattice via N–H···O interactions between the carbonyl and NH groups .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Dynamic NMR : Detect conformational exchange broadening in CH₂ groups (e.g., coalescence temperature studies) to explain split peaks .
- DFT Calculations : Compare computed ¹³C NMR shifts (B3LYP/6-311+G(d,p)) with experimental data to validate tautomeric forms .
- Crystallographic Validation : Cross-reference NMR assignments with X-ray-derived bond lengths and angles to resolve ambiguities (e.g., distinguishing axial vs. equatorial substituents) .
Q. How does the tert-butyl group influence the compound’s stability and reactivity?
Methodological Answer:
- Steric Effects : The bulky tert-butyl group reduces nucleophilic attack at the Boc-protected nitrogen, enhancing stability during synthesis .
- Conformational Rigidity : Crystallographic data () show that the tert-butyl group restricts piperazine ring puckering, favoring chair-like conformations .
- Solubility : Log S values (~-3.5) indicate moderate solubility in non-polar solvents (ethyl acetate, THF), critical for purification via silica chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
